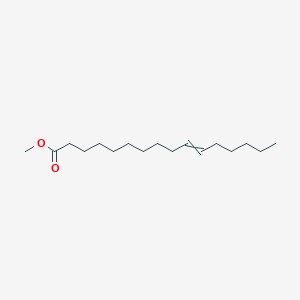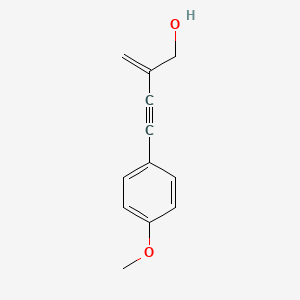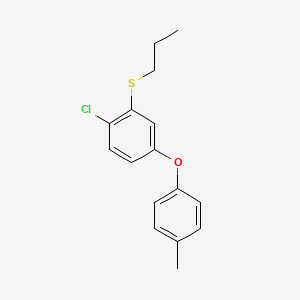
1-Chloro-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene is an organic compound with the molecular formula C19H19ClOS. It is a derivative of benzene, featuring a chlorine atom, a methylphenoxy group, and a propylsulfanyl group attached to the benzene ring. This compound is of interest in various fields of research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene typically involves multiple steps:
Formation of 4-methylphenoxybenzene: This can be achieved by reacting 4-methylphenol with a suitable halobenzene derivative under basic conditions.
Introduction of the propylsulfanyl group: This step involves the nucleophilic substitution of a suitable propylsulfanyl precursor with the intermediate formed in the first step.
Chlorination: The final step involves the selective chlorination of the benzene ring at the desired position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-Chloro-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.
Oxidation Reactions: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different functional groups replacing the chlorine atom.
Oxidation: Sulfoxides or sulfones.
Reduction: Modified benzene derivatives with reduced functional groups.
科学的研究の応用
1-Chloro-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chloro-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
1-Chloro-4-(4-methylphenoxy)benzene: Lacks the propylsulfanyl group.
4-(4-Methylphenoxy)-2-(propylsulfanyl)benzene: Lacks the chlorine atom.
1-Chloro-2-(propylsulfanyl)benzene: Lacks the methylphenoxy group.
Uniqueness
1-Chloro-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical and physical properties
特性
CAS番号 |
61166-84-5 |
|---|---|
分子式 |
C16H17ClOS |
分子量 |
292.8 g/mol |
IUPAC名 |
1-chloro-4-(4-methylphenoxy)-2-propylsulfanylbenzene |
InChI |
InChI=1S/C16H17ClOS/c1-3-10-19-16-11-14(8-9-15(16)17)18-13-6-4-12(2)5-7-13/h4-9,11H,3,10H2,1-2H3 |
InChIキー |
WZJBTQYDQNPTPY-UHFFFAOYSA-N |
正規SMILES |
CCCSC1=C(C=CC(=C1)OC2=CC=C(C=C2)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



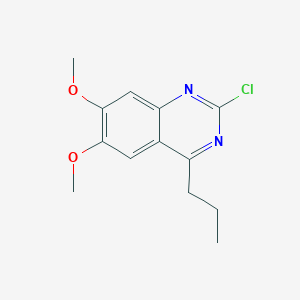
![L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-seryl]-](/img/structure/B14602629.png)
![1-[1,1-Bis(hexyloxy)propoxy]hexane](/img/structure/B14602646.png)
![3-Chloro-6-[4-nitro-2-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14602653.png)
![2-[(7-Bromohept-5-EN-1-YL)oxy]oxane](/img/structure/B14602659.png)

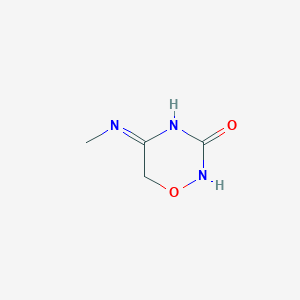
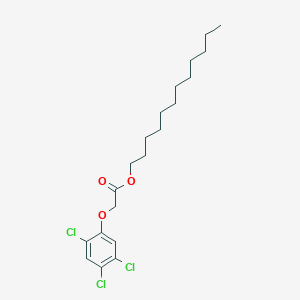
![6-Methoxy-N,N-dimethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14602670.png)
![1-{1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14602686.png)
